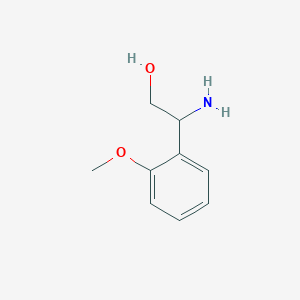
2-Amino-2-(2-methoxyphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-(2-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H13NO2 It is characterized by the presence of an amino group, a methoxy group, and a hydroxyl group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-methoxyphenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with nitromethane to form 2-methoxy-β-nitrostyrene, which is then reduced to 2-methoxyphenethylamine. This intermediate is further reacted with formaldehyde and hydrogen cyanide to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation and purification through recrystallization or chromatography .
化学反应分析
Types of Reactions
2-Amino-2-(2-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are employed.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, such as ketones, aldehydes, and amines .
科学研究应用
2-Amino-2-(2-methoxyphenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemicals and materials.
作用机制
The mechanism of action of 2-Amino-2-(2-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or antioxidant activity .
相似化合物的比较
Similar Compounds
- 2-Amino-2-(2-hydroxyphenyl)ethanol
- 2-Amino-2-(2-methylphenyl)ethanol
- 2-Amino-2-(2-ethoxyphenyl)ethanol
Uniqueness
2-Amino-2-(2-methoxyphenyl)ethanol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and industrial processes .
生物活性
2-Amino-2-(2-methoxyphenyl)ethanol, also known as (S)-2-amino-2-(2-methoxyphenyl)ethanol hydrochloride, is a chiral compound with significant potential in medicinal chemistry. Its unique structural features, including an amino group, a hydroxyl group, and a methoxy-substituted phenyl group, contribute to its diverse biological activities. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₉H₁₃ClNO₂. The presence of both amino and hydroxyl functional groups allows for various interactions with biological targets, making it a candidate for drug development. The chirality of the compound further influences its pharmacodynamics and biological efficacy.
| Property | Details |
|---|---|
| Molecular Formula | C₉H₁₃ClNO₂ |
| Molecular Weight | 187.66 g/mol |
| Solubility | Soluble in water due to hydrochloride form |
| Chirality | Exists as (S) and (R) stereoisomers |
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that this compound can impair the growth of Chlamydia trachomatis without affecting host cell viability. It has also demonstrated moderate antibacterial activity against pathogens such as Neisseria meningitidis and Haemophilus influenzae .
- Neuroprotective Effects : The structural similarity to neuroactive compounds suggests potential neuroprotective properties. It may interact with neurotransmitter systems due to the presence of the methoxy group .
- Pharmacological Applications : Due to its unique combination of functional groups, this compound is being explored for its potential use in treating neurological disorders and infections caused by intracellular pathogens .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
- Study on Antichlamydial Activity : A study conducted by Leung et al. demonstrated that derivatives of this compound could significantly reduce the number and size of chlamydial inclusions in infected cells. The results indicated that these compounds selectively target Chlamydia without harming host cells .
- Toxicity Assessment : In vitro assays were performed to assess the toxicity of this compound against human cells. The findings revealed that the compound did not exhibit significant toxicity, supporting its potential as a therapeutic agent .
属性
IUPAC Name |
2-amino-2-(2-methoxyphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-9-5-3-2-4-7(9)8(10)6-11/h2-5,8,11H,6,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHKELIJPISIBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













